4-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-aminothiophene-3-carboxylic acid under acidic conditions to form the thienopyrimidine core. Subsequent alkylation with phenethyl bromide yields the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of key enzymes involved in the biosynthesis of the mycobacterial cell wall. The compound binds to the active site of these enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: Known for their antimicrobial activity.
Thieno[3,2-d]pyrimidine-4-carboxylic acids: Used as intermediates in the synthesis of GABA B receptor modulators.
Uniqueness
2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of a thienopyrimidine core with a chlorobenzylthio and phenethyl substituent, which imparts distinct biological activities and chemical reactivity .
Biological Activity
The compound 4-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features:
- Thienopyrimidine Core : Known for various biological activities.
- Chlorophenyl Group : Often associated with enhanced biological activity.
- Sulfanyl and Phenethyl Substituents : Contribute to the pharmacological profile.
Antimicrobial Activity
Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial properties. The specific compound has shown:
- Antibacterial Activity : Demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
- Mechanism of Action : The antimicrobial effects are attributed to the inhibition of key enzymes involved in bacterial cell wall biosynthesis .
Anticancer Properties
Studies have highlighted the anticancer potential of similar compounds:
- Cellular Pharmacology : The compound's analogs have shown high therapeutic activity against human and rodent tumor models .
- Mitochondrial Targeting : Initial studies suggest that the compound may concentrate in mitochondria, leading to morphological changes indicative of therapeutic action .
Study 1: Antibacterial Screening
A study evaluated a series of thienopyrimidine derivatives for antibacterial properties. The results indicated that certain derivatives exhibited strong inhibitory effects against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL .
Study 2: Anticancer Activity
In vitro studies on related compounds demonstrated significant cytotoxic effects against colon adenocarcinoma cells. The compounds were shown to disrupt mitochondrial function, which is critical for cancer cell survival .
Research Findings
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3OS2/c25-18-10-8-17(9-11-18)15-30-24-27-20-19-7-4-13-26-22(19)31-21(20)23(29)28(24)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIDBALHJRSGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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